molecular formula C9H13F3O B13323121 4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-ol

4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-ol

Cat. No.: B13323121
M. Wt: 194.19 g/mol
InChI Key: MVRMLAXTIBHUIR-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)bicyclo[222]octan-1-ol is a chemical compound characterized by a bicyclic structure with a trifluoromethyl group attached to one of the carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as bicyclo[2.2.2]octane derivatives.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.

    Hydroxylation: The hydroxyl group is introduced through hydroxylation reactions, often using oxidizing agents like hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include:

    Catalysts: Use of catalysts to enhance reaction rates and selectivity.

    Temperature and Pressure Control: Precise control of temperature and pressure to maintain optimal reaction conditions.

    Purification: Techniques such as distillation, crystallization, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, often using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions include:

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols, hydrocarbons.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-ol involves its interaction with molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The hydroxyl group can participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.

    4-(Trifluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid: Contains a carboxylic acid group instead of a hydroxyl group.

    4-Phenylbicyclo[2.2.2]octan-1-ol: Similar bicyclic structure but with a phenyl group instead of a trifluoromethyl group.

Uniqueness

4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H13F3O

Molecular Weight

194.19 g/mol

IUPAC Name

4-(trifluoromethyl)bicyclo[2.2.2]octan-1-ol

InChI

InChI=1S/C9H13F3O/c10-9(11,12)7-1-4-8(13,5-2-7)6-3-7/h13H,1-6H2

InChI Key

MVRMLAXTIBHUIR-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1(CC2)C(F)(F)F)O

Origin of Product

United States

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